Structural properties and molecular weight of 4-Amino-5-cyano-1,3-dimethyl pyrazole
Structural properties and molecular weight of 4-Amino-5-cyano-1,3-dimethyl pyrazole
An In-Depth Technical Guide to 4-Amino-5-cyano-1,3-dimethylpyrazole: Structural Properties, Synthesis, and Applications
Abstract
The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its broad spectrum of biological activities and its utility as a versatile synthetic scaffold. Within this class, 4-amino-5-cyanopyrazole derivatives represent a particularly valuable subclass, serving as key intermediates in the synthesis of fused heterocyclic systems and as pharmacologically active agents in their own right. This technical guide provides a comprehensive overview of 4-Amino-5-cyano-1,3-dimethylpyrazole, a specific, yet representative, member of this family. We will delve into its core structural properties, propose a robust and efficient synthetic methodology based on modern chemical principles, and explore its potential applications in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this scaffold.
Molecular Overview and Physicochemical Properties
The Aminocyanopyrazole Scaffold
The 5-aminopyrazole framework is a privileged structure in medicinal chemistry, appearing in compounds that exhibit a wide array of biological effects, including antifungal, antibacterial, anti-inflammatory, and anti-cancer activities.[1][2] The presence of adjacent amino and cyano groups at the C4 and C5 positions creates a highly reactive and versatile synthetic handle. This arrangement is particularly amenable to cyclocondensation reactions, allowing for the construction of fused pyrazolopyrimidine systems, which are themselves important pharmacophores.[3][4]
Structure of 4-Amino-5-cyano-1,3-dimethylpyrazole
The subject of this guide, 4-Amino-5-cyano-1,3-dimethylpyrazole, features a pyrazole ring with methyl substitutions at both nitrogen atoms (N1) and at the C3 position. An amino group (-NH₂) is located at C4, and a nitrile group (-CN) is at C5. This specific substitution pattern influences the molecule's electronic properties, solubility, and steric profile, which are critical determinants of its reactivity and biological interactions.
Caption: 2D Structure of 4-Amino-5-cyano-1,3-dimethylpyrazole.
Physicochemical Data
The following table summarizes the key computed physicochemical properties for 4-Amino-5-cyano-1,3-dimethylpyrazole.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₄ | Calculated |
| Molecular Weight | 136.15 g/mol | Calculated |
| IUPAC Name | 4-amino-1,3-dimethyl-1H-pyrazole-5-carbonitrile | IUPAC Nomenclature |
| Canonical SMILES | CN1N=C(C(=C1C#N)N)C | OEChem |
| InChIKey | YZFPQJSRHGFXQB-UHFFFAOYSA-N | InChI |
Synthesis and Mechanistic Insights
Retrosynthetic Analysis & Experimental Choice
While numerous methods exist for pyrazole synthesis, a multi-component reaction (MCR) offers significant advantages in terms of efficiency, atom economy, and operational simplicity.[3] For the target molecule, an MCR approach is highly logical. The core pyrazole ring can be constructed from the reaction of a hydrazine derivative with a 1,3-dicarbonyl equivalent. The specific substitution pattern points towards a reaction between methylhydrazine and a suitably activated derivative of acetoacetonitrile.
Proposed Synthetic Protocol: Multi-Component Reaction
This protocol is adapted from established methodologies for the synthesis of 5-amino-4-cyanopyrazoles.[3] The key is the selection of starting materials that will yield the desired 1,3-dimethyl substitution pattern.
Step 1: Formation of the Enol Ether Intermediate
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To a stirred solution of acetoacetonitrile (1.0 eq) in anhydrous ethanol, add triethyl orthoacetate (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).
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Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Causality: This step converts the ketone of acetoacetonitrile into a more reactive enol ether. The orthoester acts as both a reagent and a dehydrating agent, driving the reaction forward. The acid catalyst is crucial for activating the carbonyl group for nucleophilic attack.
Step 2: Cyclization with Methylhydrazine
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Cool the reaction mixture from Step 1 to room temperature.
-
Slowly add methylhydrazine (1.1 eq) to the mixture.
-
Heat the resulting solution to reflux for 2-4 hours. Monitor for the formation of the product by TLC.
-
Causality: Methylhydrazine acts as the dinucleophile. The more nucleophilic nitrogen attacks the enol ether, displacing the ethoxy group. The second nitrogen then undergoes an intramolecular condensation with the nitrile group, leading to the formation of the pyrazole ring in a classic example of cyclocondensation.
Step 3: Work-up and Purification
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Upon reaction completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
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Pour the concentrated mixture into cold water, which should induce precipitation of the crude product.
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Collect the solid by vacuum filtration, wash with cold water, and dry.
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Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-Amino-5-cyano-1,3-dimethylpyrazole.
Synthesis Workflow Diagram
Caption: Proposed MCR workflow for the synthesis of the target compound.
Structural Elucidation and Spectroscopic Profile
| Technique | Expected Features | Rationale |
| IR Spectroscopy | ~3400-3200 cm⁻¹ (N-H stretch, two bands)~2220 cm⁻¹ (C≡N stretch)~1640 cm⁻¹ (N-H bend)~1580 cm⁻¹ (C=N/C=C ring stretch) | The amino group gives characteristic stretching and bending vibrations. The nitrile group has a strong, sharp absorption in a relatively clean region of the spectrum.[2] |
| ¹H NMR | ~3.7 ppm (s, 3H, N1-CH₃)~2.3 ppm (s, 3H, C3-CH₃)~5.0 ppm (br s, 2H, -NH₂) | The two methyl groups on the pyrazole ring will appear as sharp singlets at distinct chemical shifts. The amino protons will be a broad singlet that is exchangeable with D₂O.[6] |
| ¹³C NMR | ~160 ppm (C5)~150 ppm (C3)~117 ppm (C≡N)~80 ppm (C4)~35 ppm (N1-CH₃)~12 ppm (C3-CH₃) | The quaternary carbons of the pyrazole ring will have distinct shifts. The nitrile carbon is characteristic. The C4 carbon, bearing the amino group, will be significantly upfield.[5] |
Chemical Reactivity and Derivatization Potential
The true value of 4-Amino-5-cyano-1,3-dimethylpyrazole lies in its potential as a synthetic building block. The ortho-amino-nitrile functionality is a classical precursor for the synthesis of fused pyrimidine rings.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Reacting the title compound with reagents like formic acid or formamide provides a direct route to 4-aminopyrazolo[3,4-d]pyrimidines.[3][4] These fused heterocyclic systems are known inhibitors of tyrosine kinases and are valuable in cancer research.[4]
Caption: Key derivatization pathways for the title compound.
Applications in Research and Drug Development
The broader class of substituted aminopyrazoles has been extensively investigated for pharmacological applications. These compounds serve as valuable starting points for lead optimization in various therapeutic areas.
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Enzyme Inhibition: The pyrazole scaffold is a common feature in inhibitors of kinases, GABA receptors, and corticotrophin-releasing factor-1 (CRF-1) receptors.[1]
-
Antimicrobial Agents: Derivatives have shown potent and broad-spectrum antibacterial and antifungal activity.[1]
-
Antiviral Research: Specific 4-amino-3-cyanopyrazole derivatives have been identified as inhibitors of HIV-1 replication, highlighting the scaffold's potential in developing new antiviral therapies.[7]
-
CNS Disorders: Some (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)methanones were investigated as potential non-dopaminergic antipsychotic agents.[8]
Conclusion
4-Amino-5-cyano-1,3-dimethylpyrazole is a molecule of significant synthetic and medicinal potential. Its structure combines the stability of the pyrazole ring with the versatile reactivity of the ortho-amino-nitrile functionality. The proposed multi-component synthesis offers an efficient and scalable route for its production. As a building block, it provides rapid access to more complex fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines, which are of high interest in modern drug discovery. The established pharmacological relevance of the aminocyanopyrazole core ensures that this compound and its derivatives will continue to be valuable tools for researchers and scientists in the development of novel therapeutic agents.
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